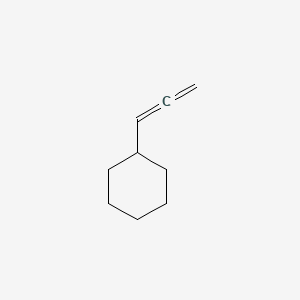

Cyclohexylallene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

InChI |

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h6,9H,1,3-5,7-8H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQHBBSICMXUMIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-17-5 | |

| Record name | 1,2-Propadienylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylallene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclohexylallene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylallene is a fascinating molecule that combines the conformational complexity of a cyclohexane ring with the unique linear bonding of an allene functional group. A detailed understanding of its three-dimensional structure and electronic properties is crucial for applications in medicinal chemistry and materials science, where precise molecular geometry governs biological activity and material properties. In the absence of direct experimental studies on this compound, this guide provides a comprehensive analysis based on high-resolution data from its close structural analog, methylallene, combined with established principles of conformational analysis and theoretical chemistry. This document summarizes key structural parameters, outlines the experimental methodologies for their determination, and uses visualizations to elucidate the intricate relationship between the cyclohexyl and allenyl moieties.

Introduction

The allene functional group, characterized by its cumulated double bonds (C=C=C), imparts a unique, rigid, and linear geometry with perpendicular planes of substitution at its termini. When attached to a flexible cyclohexane ring, a dynamic interplay arises between the preferred conformations of the ring and the steric and electronic influence of the allenyl substituent. This guide explores the nuances of this interaction, providing a foundational understanding for researchers leveraging the unique stereochemical properties of this compound in molecular design.

Molecular Structure and Bonding

The fundamental structure of the allene group involves an sp-hybridized central carbon atom and two sp²-hybridized terminal carbons. This arrangement results in a linear C=C=C bond angle of 180° and two perpendicular π-systems, which dictates that the substituents on the terminal carbons lie in planes twisted 90° to each other.

Structural Analogue: Methylallene

To date, a detailed experimental structure of this compound has not been published. However, the microwave spectroscopy study of methylallene (CH₃–CH=C=CH₂) provides the most relevant experimental data for understanding the allenyl portion of this compound. The key structural parameters determined for methylallene are invaluable for building a predictive model of this compound.

Data Presentation: Structural Parameters of Methylallene

The following table summarizes the principal moments of inertia, rotational constants, and the dipole moment for methylallene, as determined by microwave spectroscopy.

| Parameter | Value | Unit |

| Moments of Inertia | ||

| Iₐ | 14.93 | amu Ų |

| Iₑ | 120.321 | amu Ų |

| Iₒ | 128.713 | amu Ų |

| Rotational Constants | ||

| A | - | GHz |

| B | - | GHz |

| C | - | GHz |

| Dipole Moment | ||

| μ | 0.401 | Debye |

| Barrier to Internal Rotation | ||

| V₃ | 1589 ± 6 | cal/mol |

| 556.0 ± 2 | cm⁻¹ |

Note: Rotational constants in GHz were not explicitly provided in the referenced study but can be calculated from the moments of inertia.

Predicted Structure of this compound

By combining the data from methylallene with standard bond lengths and angles for a cyclohexane ring, we can construct a theoretical model for the most stable conformer of this compound.

Data Presentation: Predicted Structural Parameters for Equatorial this compound

This table presents a reasoned estimation of the key structural parameters for the equatorial conformer of this compound.

| Parameter | Predicted Value | Basis of Estimation |

| Bond Lengths (Å) | ||

| C=C (allene) | ~1.31 | Based on allene and its derivatives. |

| C-C (ring) | ~1.54 | Standard sp³-sp³ C-C bond length. |

| C(ring)-C(allene) | ~1.47 | Typical sp³-sp² C-C bond length. |

| C-H (ring) | ~1.10 | Standard sp³ C-H bond length. |

| C-H (allene) | ~1.08 | Based on allene and its derivatives. |

| **Bond Angles (°) ** | ||

| C=C=C | 180 | Defining feature of allenes. |

| C(ring)-C(allene)-C | ~121.7 | Inferred from related molecules. |

| H-C(allene)-H | ~118 | Based on allene. |

| C-C-C (ring) | ~111 | Typical for a chair conformation. |

Conformational Analysis

The allenyl group can be positioned in either an axial or equatorial position on the cyclohexane ring. Due to steric hindrance, it is strongly predicted that the equatorial conformer is significantly more stable than the axial conformer. This preference minimizes 1,3-diaxial interactions between the allenyl group and the axial hydrogens on the cyclohexane ring.

The logical relationship for the conformational preference is illustrated in the following diagram.

Caption: Conformational stability of this compound.

Experimental Protocols

The definitive determination of the molecular structure of this compound would require specific experimental techniques, primarily conducted on gas-phase samples to study the molecule in an isolated state.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of polar molecules in the gas phase. The precise frequencies of these transitions are used to determine the moments of inertia, from which a highly accurate molecular structure can be derived.

Methodology:

-

Sample Preparation: A pure sample of this compound is obtained.

-

Introduction into Spectrometer: The sample is introduced into the high-vacuum chamber of a microwave spectrometer, typically through a heated nozzle to ensure a sufficient vapor pressure. For complex molecules, supersonic expansion is used to cool the molecules to a very low rotational temperature, simplifying the spectrum.

-

Data Acquisition: The sample is irradiated with microwave radiation, and the absorption is measured as a function of frequency. For complex spectra, techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy are employed to cover a broad frequency range quickly and with high sensitivity.

-

Spectral Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, Kₑ). This assignment is often guided by initial predictions from quantum chemical calculations.

-

Structural Determination: The assigned transition frequencies are fitted to a rotational Hamiltonian to extract the rotational constants (A, B, C). By measuring the spectra of isotopically substituted species (e.g., ¹³C), the atomic coordinates can be determined with high precision using Kraitchman's equations.

The workflow for a typical microwave spectroscopy experiment is outlined below.

Caption: Experimental workflow for microwave spectroscopy.

Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) provides information about the radial distribution of atoms in a molecule. By analyzing the scattering pattern of a beam of electrons passed through a gaseous sample, bond lengths, bond angles, and torsional angles can be determined.

Methodology:

-

Sample Introduction: A gaseous jet of this compound is introduced into a vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

-

Scattering Pattern Recording: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is extracted from the diffraction pattern.

-

Structural Refinement: A theoretical molecular model is used to calculate a theoretical scattering pattern. The structural parameters of the model (bond lengths, angles) are refined by least-squares fitting to the experimental data.

Bonding and Electronic Structure

The bonding in the allene moiety involves a unique arrangement of σ and π bonds. The central carbon is sp-hybridized, forming two σ bonds with the adjacent sp²-hybridized carbons. The two unhybridized p-orbitals on the central carbon are orthogonal to each other, each forming a π bond with a p-orbital on one of the terminal carbons.

The interaction between the cyclohexyl ring and the allenyl group is primarily through a C(sp³)–C(sp²) σ bond. Hyperconjugative interactions between the C-H and C-C bonds of the cyclohexane ring and the π-system of the allene are also possible and may contribute to the conformational stability.

The following diagram illustrates the key orbital interactions in this compound.

Caption: Key bonding interactions in this compound.

Conclusion

While a definitive experimental structure of this compound is yet to be determined, a robust and detailed model of its molecular structure and bonding can be constructed through analogy with methylallene and the application of fundamental principles of stereochemistry. The molecule is predicted to exist predominantly in a chair conformation with the allenyl group in an equatorial position to minimize steric strain. The unique electronic and structural features of the allene moiety, combined with the conformational flexibility of the cyclohexane ring, make this compound a compelling target for future experimental and computational investigation. The protocols and predictive data presented in this guide provide a solid foundation for such future work and for the rational design of this compound-containing molecules in various scientific and industrial applications.

An In-depth Technical Guide to the Electrophilic Reactivity of Cyclohexylallene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the reactivity of cyclohexylallene with various electrophiles. It is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering insights into reaction mechanisms, product outcomes, and experimental considerations. While specific quantitative data for this compound is limited in the current literature, this guide supplements established principles of allene chemistry with representative experimental protocols and expected outcomes based on analogous systems.

Introduction to this compound and its Reactivity

This compound is a monosubstituted allene, a class of compounds characterized by two cumulative carbon-carbon double bonds. The unique electronic and structural features of the allene moiety, with its perpendicular π-systems, impart distinct reactivity towards electrophiles compared to simple alkenes. The central sp-hybridized carbon atom of the allene is electron-deficient, while the two terminal sp²-hybridized carbons are relatively electron-rich. This electronic distribution governs the regioselectivity of electrophilic attack.

Electrophilic addition to allenes can proceed through several pathways, primarily involving the formation of vinylic or allylic carbocation intermediates, or through bridged intermediates like halonium ions. The stability of these intermediates, influenced by the substitution pattern of the allene, dictates the final product distribution.[1][2] For monosubstituted allenes such as this compound, electrophilic attack is generally favored at the central carbon, leading to a more stable secondary vinylic cation or a resonance-stabilized allylic cation.

Halogenation of this compound

The reaction of allenes with halogens, such as bromine (Br₂) and chlorine (Cl₂), is a well-established transformation that typically leads to the formation of di- or tetrahalogenated products, depending on the reaction conditions. The reaction proceeds via an electrophilic addition mechanism.

Reaction Mechanism

The generally accepted mechanism for the halogenation of an allene involves the initial attack of the electrophilic halogen on one of the π-bonds. This can lead to a bridged halonium-ion-like intermediate, similar to what is observed in the halogenation of alkenes.[3] Subsequent nucleophilic attack by the halide ion on this intermediate leads to the final product. The attack can occur at either of the two double bonds, and the regioselectivity is influenced by both electronic and steric factors. For monosubstituted allenes, attack on the terminal double bond is often observed.

Expected Products and Stereochemistry

The addition of halogens to allenes can result in a mixture of (E)- and (Z)-isomers. The stereochemical outcome is dependent on the structure of the allene and the reaction conditions. For the bromination of this compound, the expected major products are the (E)- and (Z)-isomers of (2,3-dibromoprop-1-en-1-yl)cyclohexane.

| Electrophile | Expected Major Products | Stereochemistry |

| Br₂ | (E/Z)-(2,3-Dibromoprop-1-en-1-yl)cyclohexane | Mixture of E/Z isomers |

| Cl₂ | (E/Z)-(2,3-Dichloroprop-1-en-1-yl)cyclohexane | Mixture of E/Z isomers |

Table 1: Expected Products from the Halogenation of this compound

Experimental Protocol (Representative)

Materials:

-

This compound (1.0 eq)

-

Bromine (1.0 eq)

-

Carbon tetrachloride (CCl₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in CCl₄ in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine in CCl₄ dropwise to the stirred solution of the allene. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the dihalogenated products.

Hydrohalogenation of this compound

The addition of hydrogen halides (HX) to allenes is a classic example of an electrophilic addition reaction. The regioselectivity of this reaction is governed by Markovnikov's rule, which predicts the formation of the most stable carbocation intermediate.

Reaction Mechanism

The mechanism of hydrohalogenation of a monosubstituted allene like this compound involves the initial protonation of one of the double bonds. Protonation can occur at the terminal (C1) or central (C2) carbon. Protonation at C1 leads to a less stable primary vinylic carbocation, while protonation at C2 leads to a more stable secondary allylic carbocation, which is resonance-stabilized. Therefore, the reaction proceeds preferentially through the allylic carbocation. Subsequent attack by the halide ion (X⁻) at either of the carbons sharing the positive charge yields the final products.[2]

Expected Products and Quantitative Data

The hydrohalogenation of this compound is expected to yield a mixture of vinylic and allylic halides. The major product is typically the vinylic halide, resulting from the attack of the halide on the more substituted carbon of the allylic cation.

| Electrophile | Product(s) | Yield | Reference |

| HBr | 2-Bromo-1-cyclohexylprop-1-ene and 3-bromo-1-cyclohexylprop-1-ene | Not reported | [4] (analogous synthesis) |

| HCl | 2-Chloro-1-cyclohexylprop-1-ene and 3-chloro-1-cyclohexylprop-1-ene | Not reported | General principle |

| TsCN / (iBu)₂AlH | (E)-2-Cyclohexylbut-2-enenitrile | 90% | [5] |

Table 2: Products and Yields from Hydrohalogenation and Related Reactions of this compound

Experimental Protocol (Hydrobromination)

The following protocol is adapted from a procedure for the synthesis of a similar alkyl bromide and can be applied to the hydrobromination of this compound.[4]

Materials:

-

This compound (1.0 eq)

-

48% Hydrobromic acid (HBr)

-

Anhydrous zinc bromide (ZnBr₂) (catalytic amount)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) and potassium carbonate (K₂CO₃)

Procedure:

-

To a stirred mixture of anhydrous zinc bromide and 48% aqueous HBr, add this compound at room temperature.

-

Stir the mixture vigorously for 2 hours.

-

Extract the reaction mixture with diethyl ether (2 x 20 mL).

-

Combine the organic extracts and wash with water, then dry over a mixture of anhydrous MgSO₄ and K₂CO₃.

-

Filter the drying agents and evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by distillation under reduced pressure to yield the alkyl bromide.

Oxymercuration-Demercuration of this compound

Oxymercuration-demercuration is a useful method for the hydration of alkenes and allenes, following Markovnikov's rule, without the issue of carbocation rearrangements.

Reaction Mechanism

The reaction of an allene with mercuric acetate [Hg(OAc)₂] in the presence of water leads to the formation of a cyclic mercurinium ion intermediate.[6][7] This intermediate is then attacked by water at the most substituted carbon atom that can bear a partial positive charge. In the case of this compound, this would be the central carbon of the allene. This is followed by a demercuration step, typically using sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom.[8]

Expected Products

The oxymercuration-demercuration of this compound is expected to yield an allylic alcohol as the major product. The hydroxyl group will add to the central carbon of the original allene system.

| Reagents | Expected Major Product |

| 1. Hg(OAc)₂, H₂O2. NaBH₄ | 2-Cyclohexylprop-2-en-1-ol |

Table 3: Expected Product from the Oxymercuration-Demercuration of this compound

Experimental Protocol (Representative)

The following is a general procedure for the oxymercuration-demercuration of a terminal allene, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Mercuric acetate [Hg(OAc)₂] (1.0 eq)

-

Tetrahydrofuran (THF) and water (as solvent)

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH) solution

Procedure:

-

In a round-bottom flask, dissolve mercuric acetate in a mixture of THF and water.

-

Add this compound to the stirred solution at room temperature. Stir the mixture for 1-2 hours until the starting allene is consumed (monitored by TLC).

-

Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide.

-

Slowly add a solution of sodium borohydride in aqueous sodium hydroxide.

-

Stir the mixture for another 1-2 hours at room temperature.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the allylic alcohol.

Conclusion

This compound exhibits characteristic reactivity towards electrophiles, governed by the unique electronic properties of the allene functional group. Electrophilic additions generally proceed through intermediates that favor the placement of a positive charge on the more substituted carbon, in line with Markovnikov's rule. While specific quantitative data for many reactions of this compound are not extensively documented, the principles of allene chemistry provide a robust framework for predicting product outcomes. The experimental protocols provided in this guide, though representative, offer a solid starting point for the synthetic exploration of this versatile building block in drug discovery and organic synthesis. Further research into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

- 1. Electrophilic addition and cyclization reactions of allenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. prepchem.com [prepchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]

- 7. Oxymercuration reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Cyclohexylallene reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Cyclohexylallene with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Allenes are a unique class of unsaturated hydrocarbons characterized by two cumulative double bonds. Their distinct electronic and structural properties, including sp-hybridization of the central carbon and axial chirality in substituted derivatives, lead to a rich and complex reactivity profile. This compound, as a readily accessible monosubstituted chiral allene, serves as an excellent model for understanding the fundamental principles of nucleophilic attack on this functional group. This guide provides a detailed overview of the core reactivity of this compound with various nucleophiles, focusing on reaction mechanisms, regioselectivity, stereochemical considerations, and the critical concept of kinetic versus thermodynamic control. While specific quantitative data for this compound is sparse in the literature, this document extrapolates from well-established principles of allene chemistry to predict reaction outcomes and provide generalized experimental frameworks.

Structure and Electronic Properties of this compound

This compound consists of a cyclohexane ring attached to a propa-1,2-diene moiety. The central carbon of the allene is sp-hybridized, with the two terminal carbons being sp²-hybridized. The two π-systems of the allene are orthogonal to each other. This geometry means that the hydrogen on the central carbon and the cyclohexyl group lie in one plane, while the two hydrogens on the terminal carbon lie in a perpendicular plane. Due to the presence of four different substituent groups arranged around the allene axis (when viewed along the C=C=C axis), this compound is a chiral molecule.

The reactivity of the allene is governed by the electrophilicity of its carbon atoms. Nucleophilic attack can principally occur at two positions:

-

The central carbon (C2): This sp-hybridized carbon is electron-deficient but attack here is generally less common for unactivated allenes.

-

The terminal carbon (C3): Attack at this sp²-hybridized carbon is typically more favorable as it leads to a resonance-stabilized allylic anion intermediate.

General Principles of Nucleophilic Addition

The reaction of a nucleophile with this compound is predicted to proceed via attack on the terminal carbon (C3), which generates a resonance-stabilized allylic anion. This intermediate is key to understanding the product distribution. Subsequent protonation (during aqueous workup) can occur at either of the two carbanionic centers (C1 or C3), leading to two distinct products.

-

Kinetic Product: The product that is formed fastest, typically from the reaction pathway with the lowest activation energy.[1]

-

Thermodynamic Product: The most stable product, which will predominate if the reaction is reversible and allowed to reach equilibrium.[1]

Reaction conditions, particularly temperature, play a crucial role in determining the product ratio. Low temperatures favor the kinetic product by making the reaction effectively irreversible, while higher temperatures provide enough energy to overcome activation barriers, allowing the reaction to equilibrate and favor the more stable thermodynamic product.[2]

Below is a logical diagram illustrating the general pathway for nucleophilic addition to this compound.

Caption: General reaction pathway for nucleophilic addition to this compound.

Reactivity with Specific Nucleophiles

Soft Nucleophiles: Organocuprates (Gilman Reagents)

Organocuprates (R₂CuLi) are soft nucleophiles known for their high propensity to undergo conjugate (or 1,4-) addition to α,β-unsaturated systems.[3][4] Their reaction with allenes is a well-established method for forming C-C bonds. The reaction with this compound is expected to yield a vinyl or allyl cyclohexane derivative.

Mechanism: The dialkylcuprate adds to the terminal carbon of the allene, forming a resonance-stabilized allylcuprate(III) intermediate. This species is then protonated during aqueous workup. Protonation at the carbon adjacent to the cyclohexyl group (C1) leads to the kinetic product, a vinylcyclohexane derivative. Protonation at the terminal carbon (C3) leads to the thermodynamic product, an allylcyclohexane derivative, which typically has a more substituted and thus more stable double bond.

Caption: Reaction of this compound with an Organocuprate.

Quantitative Data (Illustrative): The following table illustrates the hypothetical influence of temperature on the product distribution in the reaction of this compound with dimethylcuprate, based on the principles of kinetic and thermodynamic control.[1]

| Temperature (°C) | Kinetic Product Yield (%) (1-Cyclohexyl-1-propene) | Thermodynamic Product Yield (%) (3-Cyclohexyl-1-propene) | Predominant Control |

| -78 | ~85 | ~15 | Kinetic |

| 0 | ~60 | ~40 | Mixed |

| 40 | ~20 | ~80 | Thermodynamic |

| Disclaimer: The values in this table are illustrative and not based on reported experimental data for this compound. They serve to demonstrate a general chemical principle. |

Generalized Experimental Protocol (Organocuprate Addition):

-

Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum is used.

-

Reagent Preparation: In the reaction flask under a nitrogen atmosphere, a solution of copper(I) iodide (CuI) in anhydrous diethyl ether or THF is cooled to 0 °C.

-

Cuprate Formation: Two equivalents of an organolithium reagent (e.g., methyllithium) are added dropwise to the stirred suspension of CuI. The reaction is typically stirred for 30 minutes to ensure the complete formation of the lithium dialkylcuprate (Gilman reagent).

-

Allene Addition: The solution is cooled to the desired reaction temperature (e.g., -78 °C for kinetic control). A solution of this compound in the same anhydrous solvent is added dropwise via syringe.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Hard Nucleophiles: Organolithium and Grignard Reagents

Organolithium (RLi) and Grignard (RMgX) reagents are "hard" nucleophiles and strong bases. Their reactions with unactivated allenes can be less selective than those with organocuprates. Two main pathways are possible: nucleophilic addition or deprotonation at the propargylic position (the C-H bond on the carbon of the cyclohexane ring attached to the allene). The high basicity of these reagents often favors the deprotonation pathway, especially if the nucleophile is sterically hindered. If addition occurs, it is expected to follow a similar course to that of cuprates, but may be less regioselective.

Thiol Nucleophiles

The addition of thiols to allenes (hydrothiolation) can be achieved under either radical or base-catalyzed (Michael addition) conditions.[5]

-

Radical Addition: In the presence of a radical initiator (e.g., AIBN) or UV light, a thiyl radical (RS•) is generated. This radical adds to the allene, typically at the central carbon, to form a more stable allylic radical. This intermediate then abstracts a hydrogen atom from another thiol molecule to propagate the chain and form the product.

-

Michael Addition: In the presence of a base, the thiol is deprotonated to form a thiolate anion (RS⁻). This soft nucleophile adds to the terminal carbon of the allene in a conjugate fashion, similar to organocuprates, to generate a resonance-stabilized allylic anion, which is then protonated.[6] This pathway leads to the anti-Markovnikov product.

Caption: Potential pathways for the hydrothiolation of this compound.

Conclusion

The reactivity of this compound with nucleophiles is a rich area of study dictated by the unique electronic structure of the allene moiety. Nucleophilic attack is predicted to occur preferentially at the terminal carbon, leading to a resonance-stabilized allylic anion intermediate. The final product distribution between vinylcyclohexane (kinetic) and allylcyclohexane (thermodynamic) derivatives is highly dependent on the reaction conditions and the nature of the nucleophile. Soft nucleophiles like organocuprates and thiolates are expected to provide clean conjugate addition products, while hard nucleophiles like organolithium reagents may also act as bases. A thorough understanding of these reaction pathways and the principles of kinetic versus thermodynamic control is essential for researchers aiming to utilize chiral allenes as building blocks in complex molecule synthesis. Further experimental studies are required to quantify the product ratios and optimize reaction conditions for this specific substrate.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of Cyclohexylallene

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant lack of specific experimental data on the thermal stability and decomposition of cyclohexylallene. Therefore, this guide utilizes the extensive research available for cyclohexane as a primary model system. Cyclohexane is the closest structural analog for which detailed thermal decomposition studies have been conducted. The principles, experimental methodologies, and reaction pathways discussed for cyclohexane provide a robust framework for understanding and predicting the behavior of this compound.

Executive Summary

This technical guide provides a comprehensive overview of the thermal stability and decomposition of cyclic hydrocarbons, with a specific focus on cyclohexane as a proxy for this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the degradation pathways of such molecules under thermal stress. The guide covers dominant decomposition mechanisms, kinetic parameters, and the experimental protocols used to obtain this data. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams generated with the DOT language.

Thermal Decomposition of Cyclohexane: A Model System

The thermal decomposition of cyclohexane is a well-studied, unimolecular reaction that serves as a prototypical system for understanding the pyrolysis of cycloalkanes. The process is highly dependent on temperature and pressure, initiating primarily through ring-opening isomerization.

At high temperatures, the principal initiation pathway for cyclohexane decomposition is the unimolecular isomerization to 1-hexene.[1][2] This reaction proceeds through a high-energy intermediate, the 1,6-hexyl diradical, which is formed by the fission of a C-C bond in the cyclohexane ring.[3][4][5]

The main competing initiation pathways are:

-

Ring-opening to a diradical, followed by isomerization: The most favored pathway, leading to 1-hexene.[1][5]

-

Direct dissociation of the diradical: The 1,6-hexyl diradical can also directly decompose into smaller fragments like ethene and a 1,4-butyl diradical, which is evidenced by the observation of C4H8 species.[3][4]

-

H-abstraction: At higher pressures and in the presence of a radical pool, hydrogen abstraction from cyclohexane to form a cyclohexyl radical becomes a dominant consumption pathway.[6][7]

-

Dehydrogenation: At very high temperatures, sequential H2 eliminations can lead to the formation of cyclohexene, cyclohexadiene, and ultimately benzene.[3][4]

The cyclohexyl radical, once formed, can undergo β-scission to open the ring, forming a hex-1-en-6-yl radical, or it can eliminate a hydrogen atom to form cyclohexene.[6]

Quantitative Kinetic Data

The kinetics of cyclohexane decomposition have been determined in several studies. The rate-limiting step is typically the initial isomerization to 1-hexene. The Arrhenius parameters, which describe the temperature dependence of the reaction rate constant (k = A * exp(-Ea/RT)), are crucial for modeling these processes.

| Reaction | Pre-exponential Factor (A) | Activation Energy (Ea) | Temperature Range (K) | Pressure Range | Source |

|---|---|---|---|---|---|

| c-C₆H₁₂ → 1-C₆H₁₂ | 8.76 x 10¹⁷ s⁻¹ | 91.94 kcal/mol | 1300-2000 | 25-200 Torr | [1] |

| c-C₆H₁₂ → 1-C₆H₁₂ | 10¹⁶.⁷ s⁻¹ (5.01 x 10¹⁶ s⁻¹) | 88.2 kcal/mol (44400 K * R) | 970-1210 | Not Specified | [2] |

| Study Type | Temperature Range (K) | Pressure Range | Key Findings | Source |

|---|---|---|---|---|

| Flash Pyrolysis | up to 1310 | Low (molecular beam) | Major initiation is C-C fission to 1,6-hexyl diradical. | [3][4] |

| Continuous Flow Reactor | 913 - 1073 | 0.17 MPa | Consumption dominated by H-abstraction at these conditions. | [6] |

| Shock Tube | 1300 - 2000 | 25 - 200 Torr | Isomerization to 1-hexene is the primary initial step. | [1] |

| Shock Tube | 1270 - 1550 | ~9 bar | Pyrolysis dominated by reactions of cyclohexyl radicals. | [7] |

Visualizing Decomposition Pathways

The following diagrams illustrate the key reaction pathways in cyclohexane decomposition and a proposed pathway for this compound.

The presence of the allene group (C=C=C) in this compound introduces new potential reaction pathways compared to cyclohexane. The allene moiety is more reactive than the saturated cyclohexane ring. Therefore, decomposition is likely to be initiated at lower temperatures and may involve reactions of the allene group itself, such as isomerization, cyclization, or radical attack at the double bonds.

Experimental Protocols

The study of gas-phase unimolecular reactions requires specialized experimental setups to handle high temperatures, short reaction times, and the detection of reactive intermediates.

This technique is designed to study the initial, unimolecular decomposition steps by minimizing secondary, bimolecular reactions.[3][4][5]

-

Sample Preparation: The compound of interest (e.g., cyclohexane) is heavily diluted (~1%) in an inert carrier gas like Helium or Nitrogen.

-

Pyrolysis: The gas mixture is pulsed through a heated silicon carbide (SiC) tubular microreactor. The residence time in the hot zone is very short, typically less than 100 microseconds.

-

Quenching: Immediately upon exiting the reactor, the gas undergoes supersonic expansion into a high-vacuum chamber. This rapidly cools the molecules, "freezing" the reaction and stabilizing reactive intermediates.

-

Ionization & Detection: The resulting molecular beam is intersected by a beam of vacuum ultraviolet (VUV) light from a synchrotron or laser.[8] The VUV photons ionize the molecules ("soft" ionization, which minimizes fragmentation). The ions are then analyzed by a time-of-flight (TOF) mass spectrometer, which provides a mass spectrum of the pyrolysis products.

This method is used to study kinetics at well-defined high temperatures and pressures for slightly longer reaction times (milliseconds).[1][9]

-

Setup: A shock tube is a long pipe separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the reactant gas mixture.

-

Operation: The diaphragm is ruptured, creating a shock wave that travels through the reactant gas, rapidly heating and compressing it to a specific temperature and pressure. The wave reflects off the end of the tube, heating the gas further for a precise duration.

-

Analysis: The reaction is quenched by a rapid expansion wave. The stable end-products are then collected and analyzed offline, typically using gas chromatography (GC) to separate and quantify the different species.

Conclusion and Future Outlook

While the thermal decomposition of cyclohexane is well-characterized, providing a solid foundation for understanding the behavior of related cycloalkanes, the specific case of this compound remains unstudied. The presence of the reactive allene group suggests that its decomposition will be initiated at lower temperatures and involve different primary pathways, such as C-C bond cleavage adjacent to the allene or isomerization to a more stable alkyne.

Future experimental work using the protocols outlined in this guide—specifically Flash Pyrolysis with Photoionization Mass Spectrometry—would be invaluable for elucidating the initial unimolecular decomposition pathways of this compound. Such studies would provide crucial kinetic and mechanistic data, benefiting fields from combustion science to the stability assessment of complex molecules in drug development and materials science.

References

- 1. Shock tube and theory investigation of cyclohexane and 1-hexene decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Axial Chirality in Cyclohexylallene and its Derivatives: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Axial chirality, a key stereochemical feature in various areas of chemical sciences, arises from restricted rotation around a chiral axis. Cyclohexylallene and its derivatives represent a fascinating and increasingly important class of molecules exhibiting this type of chirality. Their unique three-dimensional structure, stemming from the non-planar arrangement of substituents around the allene or alkylidene-cyclohexane axis, makes them valuable scaffolds in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core principles of axial chirality in this compound and its derivatives, focusing on their synthesis, stereochemical analysis, and chiroptical properties. Detailed experimental protocols for the asymmetric synthesis of these chiral molecules are provided, alongside tabulated quantitative data to facilitate comparison and application in research and development.

Introduction to Axial Chirality in Cyclohexylallenes

Axial chirality is a form of stereoisomerism where a molecule lacks a chiral center but is chiral due to the non-planar arrangement of four groups about a chiral axis.[1][2] In the case of allenes, the chiral axis is defined by the C=C=C cumulative double bond system. For an allene of the type R¹R²C=C=CR³R⁴ to be chiral, the substituents on each of the terminal carbons must be different (R¹ ≠ R² and R³ ≠ R⁴). This compound itself (where R¹=cyclohexyl, R²=H, and R³=R⁴=H) is achiral. However, appropriate substitution on the cyclohexyl ring and/or the terminal allenic carbon can lead to axially chiral molecules.

A closely related and synthetically more accessible class of compounds are the cyclohexylidenes, where an exocyclic double bond connects the cyclohexane ring to another moiety. When the cyclohexane ring is appropriately substituted, typically at the 4-position, and the exocyclic group breaks the plane of symmetry, axial chirality arises from hindered rotation around the C=C bond. These axially chiral cyclohexylidenes are precursors and structural analogues to chiral cyclohexylallenes and their study provides significant insights into this area of stereochemistry.

Asymmetric Synthesis of Axially Chiral Cyclohexylidenes

The enantioselective synthesis of axially chiral cyclohexylidenes is a significant challenge in organic chemistry due to the remote nature of the stereocenter relative to the reacting functional groups.[1] A highly effective method for their synthesis is the asymmetric Knoevenagel condensation.[1][2]

Catalytic Asymmetric Knoevenagel Condensation

A bispidine-based chiral amine catalyst system has been successfully employed to catalyze the asymmetric Knoevenagel condensation of N-protected oxindoles and benzofuranones with 4-substituted cyclohexanones. This method provides access to a variety of alkylidenecycloalkanes with stable axial chirality in good yields and with good to excellent enantiomeric ratios.[1][2]

Table 1: Asymmetric Knoevenagel Condensation of 4-Substituted Cyclohexanones with N-Protected Oxindoles [1][2]

| Entry | 4-Substituent (R) | N-Protecting Group (PG) | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl | Boc | 85 | 92:8 |

| 2 | 4-Methoxyphenyl | Boc | 82 | 91:9 |

| 3 | 4-Chlorophenyl | Boc | 88 | 93:7 |

| 4 | tert-Butyl | Boc | 75 | 88:12 |

| 5 | Phenyl | Cbz | 83 | 90:10 |

Data is representative and compiled from findings in cited literature.[1][2]

Experimental Protocol: Asymmetric Knoevenagel Condensation

The following is a representative experimental protocol for the synthesis of axially chiral cyclohexylidenes.[1][2]

Materials:

-

4-Substituted cyclohexanone (1.0 equiv)

-

N-Protected oxindole (1.2 equiv)

-

Bispidine-based chiral amine catalyst (10 mol%)

-

Benzoic acid (10 mol%)

-

Toluene (0.1 M)

-

Molecular sieves (4 Å)

Procedure:

-

To a flame-dried reaction vial, add the 4-substituted cyclohexanone, N-protected oxindole, bispidine-based chiral amine catalyst, benzoic acid, and molecular sieves.

-

Add toluene to the vial.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is directly purified by column chromatography on silica gel to afford the desired axially chiral cyclohexylidene.

-

The enantiomeric ratio is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Synthesis of Axially Chiral Allenes

A direct and efficient one-pot strategy for the synthesis of highly enantioselective (R)-allenes utilizes 1-alkynes and aromatic aldehydes mediated by decahydroquinoxaline scaffolds.[3] This method is promoted by ZnI₂ in toluene at 120 °C and proceeds under mild conditions, affording chiral allenes in good yields and with excellent enantioselectivities.[3]

Table 2: One-Pot Synthesis of Axially Chiral Allenes [3]

| Entry | Alkyne | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | 1-Hexyne | Benzaldehyde | 78 | 92 |

| 2 | Cyclohexylacetylene | Benzaldehyde | 75 | 90 |

| 3 | 1-Octyne | 4-Chlorobenzaldehyde | 82 | 94 |

| 4 | 1-Decyne | 4-Methoxybenzaldehyde | 85 | 96 |

Data is representative for aliphatic alkynes as reported in the cited literature.[3]

Experimental Protocol: One-Pot Synthesis of Chiral Allenes

The following protocol describes the general procedure for the synthesis of axially chiral allenes using a decahydroquinoxaline scaffold.[3]

Materials:

-

(4aR,8aR)-1-benzyldecahydroquinoxaline (1.0 equiv)

-

Zinc iodide (ZnI₂) (0.5 equiv)

-

Alkyne (1.1 equiv)

-

Aromatic aldehyde (1.0 equiv)

-

Toluene

Procedure:

-

A flame-dried 25 mL reaction flask is charged with (4aR,8aR)-1-benzyldecahydroquinoxaline in toluene.

-

ZnI₂ and the alkyne are added, and the mixture is stirred in a preheated oil bath at 110 °C for 10 minutes.

-

The reaction flask is cooled to room temperature under a nitrogen atmosphere.

-

The aromatic aldehyde is added to the reaction mixture at 25 °C.

-

The reaction mixture is gradually heated to 120 °C over approximately 45 minutes and stirred for 12 hours.

-

After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to yield the axially chiral allene.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Structural and Chiroptical Properties

The axial chirality of this compound derivatives gives rise to distinct chiroptical properties, which can be probed by techniques such as circular dichroism (CD) and specific rotation measurements.

Rotational Barriers

The stability of the axial chirality is determined by the energy barrier to rotation around the chiral axis. For substituted allenes, this barrier is generally high, preventing racemization under normal conditions. In the case of axially chiral cyclohexylidenes, the rotational barrier is influenced by the steric bulk of the substituents on the cyclohexane ring and the exocyclic double bond. While specific quantitative data for this compound derivatives are not widely available, studies on related axially chiral enamides show that the barrier to rotation can range from <8.0 to 31.0 kcal/mol, with half-lives for rotation varying from days to years at room temperature.[4] This indicates that many of these compounds are configurationally stable.

Chiroptical Properties

Enantiomerically pure axially chiral compounds exhibit optical activity. The specific rotation, [α], is a characteristic physical property. For example, a positive specific rotation indicates a dextrorotatory compound, while a negative value signifies a levorotatory compound.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. The ECD spectra of enantiomers are mirror images of each other. The combination of experimental ECD spectra with computational methods, such as time-dependent density functional theory (TD-DFT), allows for the confident assignment of the absolute configuration of axially chiral allenes and cyclohexylidenes.[5]

Applications in Drug Development

The rigid, three-dimensional structure of axially chiral this compound and its derivatives makes them attractive scaffolds in drug discovery. The introduction of chirality can significantly impact the pharmacological properties of a molecule, including its binding affinity to a biological target and its pharmacokinetic profile. The cyclohexyl group can also improve the lipophilicity of a compound, which can be advantageous for crossing biological membranes. While specific examples of this compound derivatives as approved drugs are limited, the broader class of chiral allenes has shown promise in various therapeutic areas. The synthetic methodologies outlined in this guide provide a pathway for the creation of novel, enantiomerically pure this compound derivatives for screening in drug discovery programs.

Visualizations

Logical Relationship of Axial Chirality

Caption: Conditions for axial chirality in allenes and cyclohexylidenes.

Experimental Workflow: Asymmetric Knoevenagel Condensation

Caption: Workflow for asymmetric Knoevenagel condensation.

Experimental Workflow: One-Pot Allene Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. Stable Axially Chiral Cyclohexylidenes from Catalytic Asymmetric Knoevenagel Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chiroptical Systems due to Chiral Axes [chemistrywithatwist.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chiroptical characterization tools for asymmetric small molecules – experimental and computational approaches for electronic circular dichroism (ECD) and anisotropy spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Studies on Cyclohexylallene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexylallene is a fascinating molecule featuring a chiral allene moiety attached to a flexible cyclohexane ring. This combination of a rigid, linear functional group and a conformationally mobile saturated ring gives rise to a complex potential energy surface with multiple conformers and rotational barriers. Understanding the conformational preferences, structural parameters, and vibrational signatures of this compound is crucial for its application in organic synthesis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the application of quantum chemical methods to elucidate the structural and energetic properties of this compound. It details standard computational protocols, presents illustrative quantitative data, and visualizes key computational workflows and conformational relationships. While specific experimental and computational studies on this compound are not extensively available in the current literature, this guide is built upon established principles of computational chemistry and conformational analysis of related systems.

Introduction to the Quantum Chemistry of this compound

The unique stereochemistry of the allene group, with its perpendicular π-systems, combined with the conformational isomerism of the cyclohexane ring, makes this compound a challenging yet important molecule for theoretical investigation. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful toolkit to explore its properties.

Key areas of investigation include:

-

Conformational Analysis: Identifying the stable conformers arising from the chair, boat, and twist-boat forms of the cyclohexane ring, as well as the axial and equatorial positioning of the allene substituent.

-

Rotational Barriers: Calculating the energy barriers for the interconversion between different conformers and the rotation of the allene group around the C-C single bond.

-

Geometric Parameters: Determining precise bond lengths, bond angles, and dihedral angles for the various conformers.

-

Vibrational Spectroscopy: Predicting the infrared (IR) and Raman spectra to aid in the experimental characterization of the molecule.

Computational Methodology

A robust computational protocol is essential for obtaining reliable results. The following outlines a standard approach for the quantum chemical study of this compound.

Software

Commonly used quantum chemistry software packages for these types of calculations include Gaussian, ORCA, and Spartan.

Level of Theory and Basis Set

The choice of the level of theory and basis set is a critical compromise between accuracy and computational cost. For a molecule of this size, Density Functional Theory (DFT) offers a good balance.

-

Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules. Other modern functionals, such as those from the M06 suite or ωB97X-D, which better account for dispersion forces, are also excellent choices.

-

Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a good starting point for geometry optimizations. For more accurate energy calculations, a larger basis set like 6-311+G(d,p) or a correlation-consistent basis set (e.g., aug-cc-pVDZ) is recommended.

Experimental Protocols

Protocol 1: Conformational Search and Geometry Optimization

-

Initial Structure Generation: Generate initial 3D structures for all plausible conformers of this compound. This includes the chair, boat, and twist-boat conformations of the cyclohexane ring, with the allene group in both axial and equatorial positions.

-

Geometry Optimization: Perform a full geometry optimization for each initial structure using the chosen level of theory and basis set (e.g., B3LYP/6-31G(d,p)). This process finds the local minimum on the potential energy surface corresponding to each conformer.[1]

-

Vibrational Frequency Calculation: After each optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Protocol 2: Rotational Barrier Calculation

-

Transition State Search: To calculate the rotational barrier of the allene group, a transition state (TS) search is performed. This is typically done by performing a relaxed scan of the relevant dihedral angle to locate an approximate TS structure, followed by a full TS optimization using an algorithm like the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: A vibrational frequency calculation for the optimized TS structure should yield exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the rotation of the allene group).

-

Barrier Height Calculation: The rotational barrier is calculated as the difference in energy (including ZPVE correction) between the transition state and the ground state conformer.

Data Presentation: Illustrative Quantitative Results

Due to the lack of specific published data for this compound, the following tables present hypothetical but realistic quantitative data that would be expected from the computational protocols described above. These values are for illustrative purposes to demonstrate the expected outcomes of a quantum chemical study.

Table 1: Relative Energies of this compound Conformers (Illustrative Data)

| Conformer | Allene Position | Relative Energy (kcal/mol) (Electronic) | Relative Energy (kcal/mol) (ZPVE Corrected) |

| Chair | Equatorial | 0.00 | 0.00 |

| Chair | Axial | 2.10 | 2.05 |

| Twist-Boat | Equatorial-like | 5.50 | 5.40 |

| Twist-Boat | Axial-like | 6.80 | 6.70 |

| Boat | Equatorial-like | 7.00 | 6.90 |

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 2: Selected Optimized Geometric Parameters for the Equatorial Chair Conformer (Illustrative Data)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(cyclohexyl)-C(allene) | 1.51 |

| Bond Length | C=C (central) | 1.29 |

| Bond Length | C=C (terminal) | 1.31 |

| Bond Angle | C-C-C (allene) | 178.5 |

| Dihedral Angle | H-C(cyclohexyl)-C(allene)=C | 179.8 |

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 3: Calculated Rotational Barrier for the Allene Group in the Equatorial Chair Conformer (Illustrative Data)

| Transition State | Rotational Barrier (kcal/mol) (Electronic) | Rotational Barrier (kcal/mol) (ZPVE Corrected) | Imaginary Frequency (cm⁻¹) |

| Staggered C-H/C=C | 3.5 | 3.2 | -150 |

Data calculated at the B3LYP/6-311+G(d,p) level of theory.

Visualization of Computational Workflows and Molecular Structures

Computational Workflow

The following diagram illustrates the typical workflow for a computational chemistry study of this compound.

Conformational Isomerism of this compound

This diagram shows the relationship between the major conformers of this compound.

Conclusion

Quantum chemical calculations are an indispensable tool for understanding the complex stereochemistry and energetics of this compound. By employing standard computational protocols, such as those outlined in this guide, researchers can gain valuable insights into the conformational preferences, rotational dynamics, and structural properties of this molecule. While this guide provides a framework and illustrative data, further dedicated computational and experimental studies are encouraged to build a more complete and precise understanding of this compound. The methodologies and principles discussed herein are broadly applicable to a wide range of substituted allenes and cycloalkanes, making this a valuable resource for researchers in organic chemistry, computational chemistry, and drug discovery.

References

Mechanistic Insights into Cyclohexylallene Cycloadditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylallene, a versatile and reactive building block in organic synthesis, has garnered significant attention for its participation in a variety of cycloaddition reactions. The unique electronic and steric properties of the allene moiety, coupled with the conformational influence of the cyclohexane ring, lead to complex and often highly selective chemical transformations. Understanding the underlying mechanisms of these reactions is paramount for controlling reaction outcomes and designing novel synthetic routes toward complex molecules, including those with potential pharmaceutical applications. This technical guide provides an in-depth analysis of the mechanistic investigations into the cycloaddition reactions of this compound, focusing on quantitative data, detailed experimental protocols, and mechanistic visualizations.

Nickel-Catalyzed [4+2] Cycloaddition of this compound with Enones

A key transformation involving this compound is its nickel-catalyzed [4+2] cycloaddition with enones, which provides access to highly substituted dihydropyran structures. Mechanistic studies suggest a pathway involving the oxidative cyclization of the enone with a Ni(0) complex.

Quantitative Data

The nickel-iminophosphine-catalyzed reaction of this compound with an enone has been reported to yield the corresponding dihydropyran product.

| Entry | Diene | Dienophile | Catalyst System | Product | Yield (%) | Diastereomeric Ratio |

| 1 | This compound | Benzylideneacetone | Ni(cod)₂ / Iminophosphine Ligand | Trisubstituted Dihydropyran | 65 | Mixture of diastereomers |

Experimental Protocol: Nickel-Catalyzed [4+2] Cycloaddition

This protocol is adapted from the work of S. Sako, T. Kurahashi, and S. Matsubara.

Materials:

-

This compound

-

Benzylideneacetone (or other suitable enone)

-

Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

-

Iminophosphine ligand

-

Anhydrous toluene

Procedure:

-

In a glovebox, a reaction vial is charged with Ni(cod)₂ (5 mol%) and the iminophosphine ligand (5 mol%).

-

Anhydrous toluene is added, and the mixture is stirred at room temperature for 10 minutes.

-

The enone (1.0 equiv) and this compound (1.2 equiv) are added to the catalyst mixture.

-

The reaction vial is sealed and heated at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 h).

-

After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the dihydropyran product.

Mechanistic Pathway

The proposed catalytic cycle for the nickel-catalyzed [4+2] cycloaddition of this compound with an enone is depicted below.

[2+2] Cycloaddition Reactions of Allenes

The allene moiety is an excellent participant in [2+2] cycloaddition reactions with alkenes and alkynes, leading to the formation of cyclobutane and cyclobutene skeletons. These reactions can be induced thermally, photochemically, or through transition metal catalysis. The regioselectivity and stereoselectivity of these reactions are key aspects of their mechanistic investigation.

Lewis Acid-Promoted [2+2] Cycloadditions

Lewis acids can promote [2+2] cycloadditions of allenes, often with increased reactivity and stereoselectivity compared to thermal reactions. Mechanistic studies suggest that these reactions can proceed through a concerted, asynchronous pathway. While specific examples detailing the use of this compound in Lewis acid-promoted [2+2] cycloadditions are not extensively documented in readily available literature, the general principles can be applied.

General Experimental Workflow: Lewis Acid-Promoted [2+2] Cycloaddition

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions of allenes with enones are a valuable method for the synthesis of cyclobutane derivatives. The reaction is believed to proceed through a triplet excited state of the enone.

Mechanistic Considerations

The mechanism of the photochemical [2+2] cycloaddition involves the photoexcitation of the enone to a singlet state, followed by intersystem crossing to a more stable triplet state. This triplet enone then reacts with the ground-state allene to form a diradical intermediate, which subsequently closes to the cyclobutane product. The regioselectivity of the addition is a key area of investigation.

Conclusion

The cycloaddition reactions of this compound offer a rich field for mechanistic investigation and synthetic application. Nickel-catalyzed [4+2] cycloadditions provide an efficient route to dihydropyran systems, with a mechanism involving oxidative cyclization and reductive elimination. While specific, detailed experimental data for a broad range of this compound cycloadditions remains an area for further research, the general principles of [2+2] cycloadditions, both Lewis acid-promoted and photochemical, provide a framework for exploring new transformations. Further computational and experimental studies are needed to fully elucidate the regio- and stereochemical outcomes of these reactions, which will undoubtedly unlock new possibilities for the synthesis of complex and biologically relevant molecules.

Cyclohexylallene: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclohexylallene, a readily accessible and highly reactive allene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by the presence of two cumulative double bonds, make it a potent precursor for the construction of complex molecular architectures, including carbocyclic and heterocyclic scaffolds relevant to drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in cycloaddition reactions, metal-catalyzed transformations, and asymmetric synthesis.

Physicochemical Properties and Spectroscopic Data

This compound is a flammable liquid with a boiling point of 56-57 °C at 15 mmHg and a density of 0.839 g/mL at 25 °C.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄ | [2] |

| Molecular Weight | 122.21 g/mol | [2] |

| Boiling Point | 56-57 °C / 15 mmHg | [1] |

| Density | 0.839 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.483 | [1] |

| InChIKey | CQHBBSICMXUMIB-UHFFFAOYSA-N | [2] |

| SMILES | C=C=CC1CCCCC1 | [2] |

Spectroscopic data is crucial for the identification and characterization of this compound and its reaction products. Key spectroscopic features are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Features |

| ¹³C NMR | Signals corresponding to the allenic carbons and the cyclohexyl ring. |

| ¹H NMR | Signals for the allenic protons and the protons of the cyclohexyl group. |

| IR Spectroscopy | Characteristic absorption band for the allene functional group typically appears around 1950 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M+) corresponding to its molecular weight. |

Synthesis of this compound

While not extensively detailed in readily available literature, a general approach to the synthesis of substituted allenes involves the reaction of 1-ethynylcycloalkanol acetates with organocopper reagents. A plausible synthetic route to this compound is outlined below.

Experimental Protocol: Synthesis of this compound (General Procedure)

Materials:

-

1-Ethynylcyclohexanol acetate

-

Lithium dimethylcuprate (LiCu(CH₃)₂)

-

Anhydrous diethyl ether

-

Pyridine

-

Acetic anhydride

Procedure:

-

Acetylation of 1-Ethynylcyclohexanol: A solution of 1-ethynylcyclohexanol in dry pyridine and acetic anhydride is heated to reflux under a nitrogen atmosphere. The solvents are then removed under vacuum to yield 1-ethynylcyclohexanol acetate.

-

Reaction with Organocuprate: The 1-ethynylcyclohexanol acetate is then reacted with a freshly prepared solution of lithium dimethylcuprate in anhydrous diethyl ether at a low temperature (e.g., 0 °C).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by distillation to afford this compound.

Cycloaddition Reactions

The electron-rich double bonds of this compound make it an excellent substrate for various cycloaddition reactions, providing access to a diverse range of cyclic compounds.

Diels-Alder Reaction

This compound can act as the dienophile in [4+2] cycloaddition reactions with conjugated dienes. The reactivity is particularly high with electron-deficient dienes. A notable example is the reaction with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a highly reactive dienophile.[1][3]

Caption: Diels-Alder reaction of this compound with PTAD.

Experimental Protocol: Diels-Alder Reaction with PTAD (General Procedure)

Materials:

-

This compound

-

4-Phenyl-1,2,4-triazole-3,5-dione (PTAD)

-

Anhydrous dichloromethane

Procedure:

-

A solution of this compound in anhydrous dichloromethane is cooled to -78 °C under a nitrogen atmosphere.

-

A solution of PTAD in anhydrous dichloromethane is added dropwise to the cooled solution of this compound.

-

The reaction mixture is stirred at -78 °C for a specified time until the characteristic red color of PTAD disappears.

-

The reaction is quenched by the addition of a suitable reagent, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone.[4][5][6][7] Allenes, including this compound, can serve as the alkene component in this reaction.[5] The regioselectivity of the reaction with allenes can often be controlled by the choice of the metal catalyst.[5]

Caption: Pauson-Khand reaction involving this compound.

Experimental Protocol: Pauson-Khand Reaction (General Procedure)

Materials:

-

This compound

-

An alkyne (e.g., phenylacetylene)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene or mesitylene)

-

Carbon monoxide (CO) gas

Procedure:

-

To a flame-dried flask under an argon atmosphere, the alkyne and degassed solvent are added.[4]

-

Dicobalt octacarbonyl is added to the flask.[4]

-

After stirring, the reaction system is degassed with CO and heated.[4]

-

A solution of this compound in the same solvent is added to the reaction mixture.

-

The reaction is stirred under a CO atmosphere at elevated temperature for a specified period.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the cyclopentenone derivative.

Table 3: Representative Yields in Pauson-Khand Reactions

| Alkene | Alkyne | Catalyst | Yield (%) | Reference |

| Generic Alkene | Generic Alkyne | Co₂(CO)₈ | 50 | [4] |

Metal-Catalyzed Transformations

Transition metal catalysts, particularly those based on rhodium, play a significant role in harnessing the synthetic potential of allenes. Rhodium-catalyzed cycloaddition reactions offer routes to various ring systems.[1][8][9][10][11][12][13]

Rhodium-Catalyzed [5+2+1] Cycloaddition

In the context of preparing eight-membered rings, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide are noteworthy.[8] While not directly involving this compound as a starting material, this methodology highlights the utility of rhodium catalysis in complex ring formation, a principle that can be extended to allene-containing substrates.

Caption: Generalized Rh-catalyzed [5+2+1] cycloaddition workflow.

Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in drug development. This compound, when appropriately functionalized or used with chiral catalysts, can serve as a valuable precursor in asymmetric synthesis.[14][15][16][17]

Chiral Allenes as Building Blocks

Chiral allenes are underexploited yet powerful building blocks for the synthesis of complex molecules.[7] The development of methods for the asymmetric synthesis of allenes opens up avenues for their use in constructing enantiomerically enriched target molecules.

While specific protocols for the asymmetric synthesis of this compound itself are not readily found, general strategies often involve the use of chiral auxiliaries or chiral catalysts in reactions that generate the allene moiety.

Applications in Drug Development and Natural Product Synthesis

The cyclic scaffolds accessible from this compound are prevalent in a wide range of biologically active natural products and pharmaceutical agents.[18][19][20][21][22][23][24] The ability to construct these complex structures efficiently and stereoselectively makes this compound a precursor of significant interest to the drug development community.

Cascade reactions, which form multiple bonds in a single operation, are particularly powerful in the synthesis of complex natural products.[19][21][22][23][25] The reactivity of this compound makes it an ideal candidate for incorporation into such cascade sequences.

Conclusion

This compound is a versatile and reactive precursor with significant potential in organic synthesis. Its utility in cycloaddition reactions, such as the Diels-Alder and Pauson-Khand reactions, provides efficient routes to a variety of carbocyclic and heterocyclic systems. Furthermore, the development of metal-catalyzed and asymmetric transformations involving this compound continues to expand its synthetic applications. For researchers and professionals in drug development, this compound represents a valuable tool for the construction of novel and complex molecular architectures with potential therapeutic applications. Further exploration of its reactivity and the development of new synthetic methodologies will undoubtedly continue to unlock the full potential of this remarkable building block.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. chembk.com [chembk.com]

- 3. Azo dienophiles. Diels–Alder reactions of 4-phenyl-1,2,4-triazole-3,5-dione and 5-phenylpyrazol-3-one with functionalised dienes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Pauson-Khand Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Arylation of heterocycles via rhodium-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Chapter 9 Rhodium-catalyzed cycloisomerization reactions of allenes in diversity-oriented synthesis [ouci.dntb.gov.ua]

- 14. Asymmetric synthesis using chiral-encoded metal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Asymmetric Synthesis of Allenes using Chiral Hypervalent Reagents - Application to the Total Synthesis of Protoilludane Natural Products. | ANR [anr.fr]

- 16. Purdue Chemistry: The Ghosh Laboratory: New Asymmetric Synthesis Research [chem.purdue.edu]

- 17. Asymmetric synthesis using chiral-encoded metal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Total synthesis: an enabling science - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Chemoenzymatic total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of ultrasound in total synthesis of bioactive natural products: A promising green tool - PMC [pmc.ncbi.nlm.nih.gov]

- 22. html.rhhz.net [html.rhhz.net]

- 23. Asymmetric total synthesis of (+)-xestoquinone and (+)-adociaquinones A and B - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 24. researchgate.net [researchgate.net]

- 25. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclohexylallene from Cyclohexyl Precursors